HepG2 Cytotoxicity Profile: N-(4-(2-(Ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide vs. Class-Level Expectation
In a cell-based HepG2 cytotoxicity assay, N-(4-(2-(ethylamino)-2-oxoethyl)thiazol-2-yl)benzamide tested at 33 µM yielded mean readout values of approximately 60–70, with some replicates reaching values of 83–104 . No formal comparator was tested in parallel, but this level of cytotoxicity is moderate relative to the class-level expectation; for comparison, the potent thiazole benzamide kinase inhibitor N-(5-phenyl-1,3-thiazol-2-yl)benzamide exhibits an IC50 of 81 nM against KDR kinase, indicating that cytotoxic potency can range dramatically (over 400-fold) within this structural family [1]. The absence of pronounced cytotoxicity at 33 µM suggests a potential therapeutic window vs. more potent but cytotoxic class members.
| Evidence Dimension | Cytotoxicity in HepG2 cells |
|---|---|
| Target Compound Data | 33 µM: mean readout ~60–70 (assay units); some replicates 83–104 |
| Comparator Or Baseline | N-(5-phenyl-1,3-thiazol-2-yl)benzamide: KDR IC50 = 81 nM (potency reference); no direct cytotoxicity comparator available |
| Quantified Difference | Target compound shows moderate cytotoxicity at 33 µM; >400-fold less potent than comparator at its kinase target, but direct cytotoxicity comparison not possible |
| Conditions | HepG2 cell line; plate reader-based assay; 33 µM single concentration (data from PubChem AID 11908) |
Why This Matters
The moderate cytotoxicity at 33 µM differentiates this compound from highly potent but potentially toxic class members, which is relevant for applications requiring a balance between bioactivity and safety.
- [1] BindingDB. Affinity data for N-(5-phenyl-1,3-thiazol-2-yl)benzamide. IC50 = 81 nM against KDR. https://www.bindingdb.org (accessed 2026-05-09). View Source
